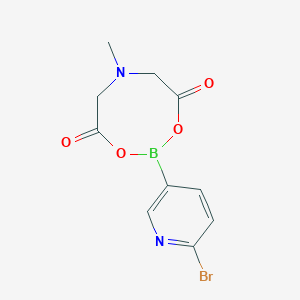![molecular formula C34H28Au2Cl2FeP2 B12057319 Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene]: is a coordination compound that features gold(I) centers coordinated to a ferrocene backbone through diphenylphosphino ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene] typically involves the reaction of 1,1’-bis(diphenylphosphino)ferrocene with a gold(I) chloride precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dichloromethane or tetrahydrofuran. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Atmosphere: Inert (e.g., nitrogen or argon).
Solvents: Dichloromethane, tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The gold(I) centers in Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene] can undergo substitution reactions with various ligands.
Oxidation-Reduction Reactions: The ferrocene backbone can participate in redox reactions, although the gold centers typically remain in the +1 oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Ligands such as phosphines, thiols, and amines can be used.
Oxidation-Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like ferric chloride.
Major Products:
Substitution Reactions: Formation of new gold(I) complexes with different ligands.
Oxidation-Reduction Reactions: Changes in the oxidation state of the ferrocene backbone.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene] is used as a catalyst in various organic transformations, including cross-coupling reactions and hydroamination.
Biology and Medicine:
Bioinorganic Chemistry: The compound’s unique structure makes it a subject of interest in bioinorganic chemistry for studying metal-ligand interactions.
Industry:
Materials Science:
Mecanismo De Acción
The mechanism by which Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene] exerts its effects typically involves the coordination of the gold(I) centers to substrates, facilitating various catalytic processes. The ferrocene backbone provides stability and electronic properties that enhance the compound’s reactivity.
Comparación Con Compuestos Similares
- Bis(chlorogold(I))bis(diphenylphosphino)methane
- Bis(chlorogold(I))bis(diphenylphosphino)ethane
Comparison:
- Structure: While similar in having gold(I) centers coordinated to diphenylphosphino ligands, Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene] features a ferrocene backbone, which imparts unique electronic properties.
- Reactivity: The ferrocene backbone can participate in redox reactions, unlike the methylene or ethylene backbones in the similar compounds.
Propiedades
Fórmula molecular |
C34H28Au2Cl2FeP2 |
|---|---|
Peso molecular |
1019.2 g/mol |
InChI |
InChI=1S/2C17H14P.2Au.2ClH.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;/h2*1-14H;;;2*1H;/q;;2*+1;;;/p-2 |
Clave InChI |
XJPNFMAYIDODRO-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Au].Cl[Au].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12057240.png)

![4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12057244.png)
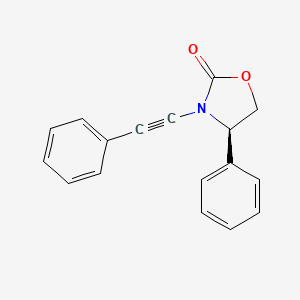
![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)
![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)
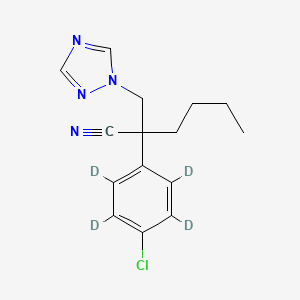
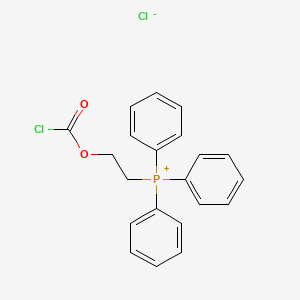

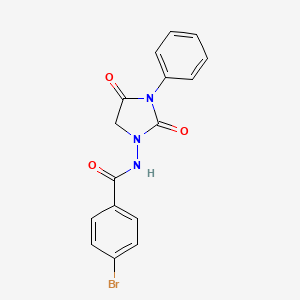
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)

![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
